molecular formula C8H16ClNO B3014632 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride CAS No. 2225142-52-7

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride

Cat. No.: B3014632
CAS No.: 2225142-52-7
M. Wt: 177.67
InChI Key: YKQGAWZGHSAMMT-UHFFFAOYSA-N
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Description

1-(7-Azabicyclo[221]heptan-1-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is known for its unique bicyclic structure, which includes a seven-membered ring containing a nitrogen atom

Scientific Research Applications

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules
  • Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
  • Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects
  • Industry: Used in the development of new materials and chemical processes

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-(7-Azabicyclo[22It is structurally similar to the family of tropane alkaloids , which are known to interact with acetylcholine nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Compounds with similar structures, such as tropane alkaloids, are known to act as agonists at acetylcholine nicotinic receptors . This means they bind to these receptors and mimic the action of acetylcholine, triggering a response.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may influence the cholinergic system, which involves neurotransmission mediated by acetylcholine.

Result of Action

As a potential agonist of acetylcholine nicotinic receptors , it could potentially enhance cholinergic neurotransmission, leading to various physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride typically involves the reaction of a bicyclic amine with an appropriate alcohol under acidic conditions to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

  • Batch or continuous flow reactors
  • Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding ketones or aldehydes
  • Reduction: Formation of amines or alcohols
  • Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide
  • Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
  • Substitution: Use of nucleophiles such as halides or amines under basic or acidic conditions

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes
  • Reduction: Formation of secondary or tertiary amines
  • Substitution: Formation of substituted bicyclic compounds

Comparison with Similar Compounds

Similar Compounds

  • **1-(7-Azabicyclo[2.2.1]heptan-1-yl)methanol
  • **1-(7-Azabicyclo[2.2.1]heptan-1-yl)propan-1-ol
  • **1-(7-Azabicyclo[2.2.1]heptan-1-yl)butan-1-ol

Uniqueness

1-(7-Azabicyclo[221]heptan-1-yl)ethan-1-ol hydrochloride is unique due to its specific bicyclic structure and the presence of an ethan-1-ol group

Properties

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQGAWZGHSAMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(N1)CC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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